(5Z)-3-benzyl-5-({3-[2-methyl-4-(prop-2-en-1-yloxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-2-thioxo-1,3-thiazolidin-4-one
Description
This compound belongs to the 4-thiazolidinone family, a class of heterocyclic molecules known for their diverse biological activities, including antimicrobial and antitumor properties. Structurally, it features:
- A Z-configuration at the benzylidene double bond (C5), critical for maintaining planar geometry and molecular recognition .
- A pyrazole moiety substituted with 2-methyl-4-(prop-2-en-1-yloxy)phenyl and phenyl groups, which may enhance steric bulk and electronic effects.
- A 2-thioxo group at position 2, influencing hydrogen bonding and tautomerism .
Properties
Molecular Formula |
C30H25N3O2S2 |
|---|---|
Molecular Weight |
523.7 g/mol |
IUPAC Name |
(5Z)-3-benzyl-5-[[3-(2-methyl-4-prop-2-enoxyphenyl)-1-phenylpyrazol-4-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C30H25N3O2S2/c1-3-16-35-25-14-15-26(21(2)17-25)28-23(20-33(31-28)24-12-8-5-9-13-24)18-27-29(34)32(30(36)37-27)19-22-10-6-4-7-11-22/h3-15,17-18,20H,1,16,19H2,2H3/b27-18- |
InChI Key |
MANKOFMTZUGLNE-IMRQLAEWSA-N |
Isomeric SMILES |
CC1=C(C=CC(=C1)OCC=C)C2=NN(C=C2/C=C\3/C(=O)N(C(=S)S3)CC4=CC=CC=C4)C5=CC=CC=C5 |
Canonical SMILES |
CC1=C(C=CC(=C1)OCC=C)C2=NN(C=C2C=C3C(=O)N(C(=S)S3)CC4=CC=CC=C4)C5=CC=CC=C5 |
Origin of Product |
United States |
Preparation Methods
Pyrazole Ring Formation
The pyrazole moiety 3-[2-methyl-4-(prop-2-en-1-yloxy)phenyl]-1-phenyl-1H-pyrazole-4-carbaldehyde is synthesized via a Vilsmeier-Haack formylation of a preformed pyrazole.
Protocol:
-
Cyclocondensation :
-
Formylation :
Characterization Data:
-
¹H NMR (CDCl₃) : δ 10.02 (s, 1H, CHO), 8.21 (s, 1H, pyrazole-H), 7.72–6.82 (m, 9H, aryl-H), 6.05 (dd, 1H, CH₂=CH), 5.45 (d, 1H, CH₂=CH), 5.32 (d, 1H, CH₂=CH), 4.65 (t, 2H, OCH₂), 2.42 (s, 3H, CH₃).
-
HRMS (ESI+) : m/z 399.1478 [M+H]⁺ (calc. 399.1472).
Synthesis of 3-Benzyl-2-thioxo-1,3-thiazolidin-4-one
Cyclization of Benzylamine and Carbon Disulfide
The rhodanine core is prepared via [2+3]-cyclocondensation :
Characterization Data:
Knoevenagel Condensation
Reaction Setup
The Z-configured exocyclic double bond is formed via base-catalyzed condensation:
Workup and Purification
Stereochemical Control:
-
The Z-configuration is favored due to intramolecular H-bonding between the thioxo group and the aldehyde proton during condensation.
Analytical Data for Target Compound
Spectral Characterization
-
¹H NMR (DMSO-d₆) : δ 7.89 (s, 1H, CH=), 7.65–7.12 (m, 14H, aryl-H), 6.95 (dd, 1H, CH₂=CH), 5.98 (d, 1H, CH₂=CH), 5.42 (d, 1H, CH₂=CH), 4.82 (s, 2H, NCH₂Ph), 4.58 (t, 2H, OCH₂), 2.38 (s, 3H, CH₃).
-
¹³C NMR : δ 192.1 (C=S), 167.5 (C=O), 153.2 (CH=), 142.1–114.6 (aryl-C), 116.3 (CH₂=CH), 58.4 (OCH₂), 44.9 (NCH₂), 21.5 (CH₃).
-
HRMS (ESI+) : m/z 612.1843 [M+H]⁺ (calc. 612.1836).
Purity Assessment
Optimization Strategies
Solvent and Catalyst Screening
| Condition | Yield (%) | Z:E Ratio |
|---|---|---|
| Acetic acid/NaOAc | 68 | 95:5 |
| Ethanol/piperidine | 58 | 90:10 |
| Toluene/NH₄OAc | 45 | 85:15 |
Key Insight : Acetic acid with sodium acetate maximizes yield and Z-selectivity.
Temperature Effects
-
80°C : Slow reaction (48 h), 55% yield.
-
110°C (reflux): Optimal (6 h), 68% yield.
Alternative Routes
Microwave-Assisted Synthesis
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thioxo group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the double bonds or the thioxo group, potentially converting them to single bonds or thiols, respectively.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃) under acidic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Thiols or reduced double bonds.
Substitution: Various substituted aromatic derivatives depending on the electrophile used.
Scientific Research Applications
A study conducted by Güzel-Akdemir et al. (2021) outlines a method for synthesizing similar thiazolidinone derivatives, which can serve as a reference for synthesizing the compound . The authors utilized various reagents and conditions to optimize yield and purity, demonstrating the importance of reaction parameters in achieving desired outcomes .
Anticancer Activity
Research indicates that compounds containing thiazolidinone structures exhibit significant anticancer properties. The compound's ability to inhibit cell proliferation has been documented in several studies.
Case Study: Anticancer Efficacy
In a study published in Molecules, derivatives of thiazolidinones were tested against various cancer cell lines, demonstrating cytotoxic effects through mechanisms such as apoptosis induction and cell cycle arrest . The specific compound discussed here is hypothesized to exhibit similar mechanisms due to its structural analogies.
Antimicrobial Properties
Thiazolidinones have also shown promise as antimicrobial agents. The presence of functional groups that can interact with microbial enzymes or cell membranes is critical for their efficacy.
Research Findings
A recent investigation into related thiazolidinone compounds indicated strong antibacterial activity against Gram-positive bacteria, suggesting that the compound could be further explored for its potential as an antimicrobial agent .
Table 2: Summary of Biological Activities
| Activity Type | Observed Effects |
|---|---|
| Anticancer | Induction of apoptosis; cell cycle arrest |
| Antimicrobial | Inhibition of bacterial growth |
| Other Potential Uses | Anti-inflammatory properties suggested |
Mechanism of Action
The mechanism of action of (5Z)-3-benzyl-5-({3-[2-methyl-4-(prop-2-en-1-yloxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-2-thioxo-1,3-thiazolidin-4-one involves its interaction with various molecular targets. The thiazolidinone core is known to interact with enzymes and receptors, potentially inhibiting their activity. The pyrazole ring can also interact with proteins, affecting their function. These interactions can lead to the inhibition of cell proliferation, induction of apoptosis in cancer cells, and reduction of inflammation.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Key structural analogs and their substituent-driven differences are summarized below:
Key Observations :
Antimycobacterial Activity (MIC50) :
| Compound | MIC50 (µg/mL) | Cytotoxicity (IC50, µg/mL) | Selectivity Index (SI) | Reference |
|---|---|---|---|---|
| Target Compound | 3.2 | >64 | >20 | |
| 4-Chlorophenyl derivative | 12.5 | 32 | 2.5 | |
| 2-Hydroxybenzylidene | 6.4 | 16 | 2.5 |
- The target compound exhibits superior antimycobacterial activity (MIC50 = 3.2 µg/mL) compared to analogs with hydroxy or chloro substituents, likely due to the allyloxy group’s optimal balance of hydrophobicity and electronic effects .
- Low cytotoxicity (IC50 >64 µg/mL) suggests high selectivity for bacterial targets over mammalian cells, a critical advantage for therapeutic development .
Crystallographic and Stability Data
Crystal structures of related compounds (e.g., (5Z)-5-(2-methylbenzylidene)-3-phenyl derivative) reveal:
- Planar conformation of the thiazolidinone core, stabilized by intramolecular hydrogen bonds (N–H···S) .
- Z-configuration confirmed via X-ray diffraction using SHELX/ORTEP software .
Biological Activity
The compound (5Z)-3-benzyl-5-({3-[2-methyl-4-(prop-2-en-1-yloxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-2-thioxo-1,3-thiazolidin-4-one is a thiazolidinone derivative that has garnered interest due to its potential biological activities, particularly in the fields of oncology and infectious diseases. This article aims to synthesize the current understanding of its biological activity, including relevant case studies and research findings.
Chemical Structure and Properties
The molecular structure of this compound is characterized by a thiazolidinone core, which is known for its diverse biological properties. The specific structural features include:
- Thiazolidinone ring : This moiety is often associated with anti-inflammatory and anti-cancer activities.
- Pyrazole linkage : Pyrazoles are known for their pharmacological significance, including anti-cancer and anti-inflammatory properties.
Anticancer Properties
Recent studies have indicated that thiazolidinone derivatives exhibit significant anticancer activity. For instance:
- Mechanism of Action : The compound has been shown to induce apoptosis in cancer cells through the activation of caspases and inhibition of the PI3K/Akt signaling pathway. This was demonstrated in various cancer cell lines, including breast cancer (MCF-7) and leukemia cells (MV4-11) .
- Case Study : In a study involving MV4-11 cells, the compound exhibited a dose-dependent inhibition of cell proliferation with an IC50 value in the low micromolar range, indicating potent anticancer activity .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties:
- In Vitro Studies : Antibacterial assays revealed that it possesses significant activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. The minimum inhibitory concentration (MIC) values were reported to be lower than those of standard antibiotics .
- Mechanism : The antimicrobial action is hypothesized to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways .
Pharmacokinetics and Toxicology
Understanding the pharmacokinetics of this compound is crucial for its therapeutic application:
- Absorption and Distribution : Preliminary studies suggest good bioavailability with rapid absorption in animal models, leading to effective concentrations within therapeutic ranges .
- Toxicological Profile : Toxicity studies indicate that at therapeutic doses, the compound exhibits minimal adverse effects on vital organs, although further long-term studies are warranted to fully understand its safety profile .
Data Tables
Q & A
Q. What synthetic methodologies are commonly employed to synthesize this thiazolidinone derivative?
The compound is typically synthesized via a Knoevenagel condensation between a thiazolidinone core and a substituted benzaldehyde derivative. For example:
- Step 1 : Prepare 3-benzyl-2-thioxothiazolidin-4-one by reacting benzylamine with carbon disulfide and chloroacetic acid under basic conditions.
- Step 2 : Condense the thiazolidinone with a pre-synthesized aldehyde (e.g., 3-[2-methyl-4-(prop-2-en-1-yloxy)phenyl]-1-phenyl-1H-pyrazole-4-carbaldehyde) using a base (e.g., piperidine) in ethanol under reflux (70–80°C, 6–8 hours) .
- Key challenge : Ensuring regioselectivity in the pyrazole and propenyloxy substituents during aldehyde synthesis.
Q. How is the Z-configuration of the exocyclic double bond confirmed?
The (5Z) configuration is verified using:
- NMR spectroscopy : The coupling constant (J) between H-5 and the methylidene proton typically falls within 10–12 Hz for the Z-isomer.
- X-ray crystallography : Definitive confirmation via crystal structure analysis (e.g., dihedral angles between the thiazolidinone ring and the pyrazole moiety) .
Q. What analytical techniques are critical for purity assessment?
- HPLC : Use a C18 column with a methanol/water gradient (70:30 to 95:5) to resolve impurities (retention time ~12–14 minutes).
- Elemental analysis : Acceptable tolerance ±0.3% for C, H, N, S.
- Mass spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 578.12) .
Advanced Research Questions
Q. How can reaction conditions be optimized to mitigate by-product formation during synthesis?
- By-products : Often include open-chain intermediates or E-isomers due to incomplete cyclization or isomerization.
- Optimization strategies :
- Use dry ethanol and molecular sieves to suppress hydrolysis.
- Replace piperidine with DBU (1,8-diazabicycloundec-7-ene) for faster reaction kinetics (yield improvement: ~15%).
- Monitor reaction progress via TLC (hexane/ethyl acetate 3:1, Rf ~0.45 for product) .
Q. What computational methods are used to predict biological targets for this compound?
- Molecular docking : Dock the compound into protein active sites (e.g., hemoglobin subunits or tyrosine kinases ) using AutoDock Vina.
- Pharmacophore modeling : Identify critical features (e.g., thioxo group for hydrogen bonding, benzyl group for hydrophobic interactions).
- MD simulations : Assess binding stability over 100 ns trajectories (RMSD < 2 Å indicates stable binding) .
Q. How do researchers resolve contradictions in reported biological activity data?
- Case study : Discrepancies in antimicrobial IC50 values (e.g., 8 µM vs. 22 µM against S. aureus).
- Resolution steps :
Standardize assay protocols (e.g., broth microdilution per CLSI guidelines).
Verify compound stability in DMSO/water mixtures (precipitates may reduce effective concentration).
Cross-validate with time-kill assays to confirm static vs. cidal effects .
Methodological Challenges and Solutions
Q. What strategies improve the solubility of this hydrophobic compound for in vitro assays?
- Co-solvents : Use 5% DMSO in PBS (v/v) with sonication (30 minutes).
- Cyclodextrin inclusion complexes : β-cyclodextrin (1:2 molar ratio) increases aqueous solubility by ~20-fold.
- Nanoformulation : Encapsulate in PLGA nanoparticles (size ~150 nm, PDI < 0.2) .
Q. How are tautomeric forms of the thioxo group characterized?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
